N2,N2-DIETHYL-N4,N4-DIPHENYL-6-(1H-PYRROL-1-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
Overview
Description
“N,N-diethyl-N’,N’-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine” is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and physical properties that could be harnessed for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethyl-N’,N’-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Triazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of Pyrrole Group: The pyrrole moiety can be introduced via a substitution reaction using suitable reagents.
Attachment of Diethyl and Diphenyl Groups: These groups can be added through alkylation and arylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure: Control of reaction conditions to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
“N,N-diethyl-N’,N’-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form new derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
“N,N-diethyl-N’,N’-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine” may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Utilization in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which “N,N-diethyl-N’,N’-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine” exerts its effects would involve interactions with specific molecular targets. These could include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-N’,N’-diphenyl-1,3,5-triazine-2,4-diamine: Lacks the pyrrole group.
N,N-diethyl-N’,N’-diphenyl-6-(1H-imidazol-1-yl)-1,3,5-triazine-2,4-diamine: Contains an imidazole group instead of pyrrole.
Uniqueness
The presence of the pyrrole group in “N,N-diethyl-N’,N’-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine” may impart unique electronic and steric properties, making it distinct from other triazine derivatives. This uniqueness could translate to specific reactivity and applications that are not observed in similar compounds.
Properties
IUPAC Name |
4-N,4-N-diethyl-2-N,2-N-diphenyl-6-pyrrol-1-yl-1,3,5-triazine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-3-27(4-2)21-24-22(28-17-11-12-18-28)26-23(25-21)29(19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5-18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMRFENLFDKOIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)N2C=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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